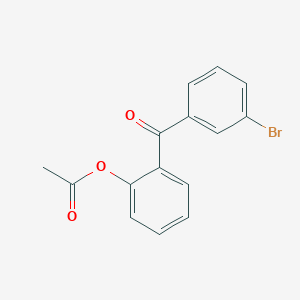

2-Acetoxy-3'-bromobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetoxy-3'-bromobenzophenone is a compound that can be considered structurally related to aspirin analogs, such as 2-bromoacetoxybenzoic acid, which is characterized by the presence of a bromine atom and an acetoxy group attached to a benzophenone backbone. The structural analogy with aspirin suggests that the acetoxy group in 2-Acetoxy-3'-bromobenzophenone is likely to be planar, similar to the acetyl group in aspirin, and may show bond-angle distortions from ideal values .

Synthesis Analysis

The synthesis of brominated benzophenone derivatives can involve photochemical reactions, as seen in the synthesis of related compounds. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield a compound with an acetoxy and a hydroxy group on the benzophenone ring . Although the specific synthesis of 2-Acetoxy-3'-bromobenzophenone is not detailed in the provided papers, similar synthetic strategies involving photochemical steps could potentially be applied.

Molecular Structure Analysis

The molecular structure of related brominated aspirin analogs reveals that the carboxylic acid moiety can be twisted out of the plane of the aromatic ring, and the bromine atom may exhibit rotational disorder . This suggests that in 2-Acetoxy-3'-bromobenzophenone, similar structural features such as out-of-plane distortions and rotational disorder around the bromine atom could be present.

Chemical Reactions Analysis

Brominated benzophenones may participate in various chemical reactions, including transacylation and cyclization. For example, a related compound, 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, can isomerize and react with acetyl chloride to form different acetylated products . These reactions indicate that 2-Acetoxy-3'-bromobenzophenone could also undergo similar chemical transformations, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Acetoxy-3'-bromobenzophenone are not provided, the properties of structurally similar brominated compounds can offer some insights. Bromophenols, for example, have been shown to possess significant antioxidant activities and can inhibit various enzymes, suggesting that 2-Acetoxy-3'-bromobenzophenone might also exhibit similar bioactivities . The presence of the bromine atom and the acetoxy group could influence the compound's solubility, melting point, and reactivity.

科学的研究の応用

Organic Synthesis and Material Science

Bromophenol derivatives, including compounds related to 2-Acetoxy-3'-bromobenzophenone, have been studied for their potential in organic synthesis and material science. The photoinduced C-Br homolysis of 2-bromobenzophenones, for instance, leads to Pschorr ring closure, yielding fluorenones. This reaction highlights the utility of bromophenols in synthesizing complex organic molecules and materials with potential applications in electronics and photonics (Moorthy & Samanta, 2007).

Antioxidant Properties

Research has identified bromophenol derivatives from marine algae as potent natural antioxidants. These compounds show strong scavenging activity against radicals, suggesting their application in food and pharmaceutical industries as natural preservatives or protective agents. The study by Li et al. (2011) on the marine red alga Rhodomela confervoides isolated bromophenol derivatives demonstrating significant antioxidant activities, comparable to commercial antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. Such findings underscore the potential of bromophenols, including those structurally related to 2-Acetoxy-3'-bromobenzophenone, in contributing to antioxidant research and application (Li et al., 2011).

Inhibition of Carbonic Anhydrase

Bromophenol derivatives have also been evaluated for their biological activities, including the inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. The synthesis and biological evaluation of novel bromophenol derivatives showed inhibitory activity against carbonic anhydrase, indicating potential therapeutic applications. Such studies expand the scope of research applications for bromophenols in drug discovery and development (Akbaba et al., 2013).

Safety and Hazards

特性

IUPAC Name |

[2-(3-bromobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBNPWXWZISEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641565 |

Source

|

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3'-bromobenzophenone | |

CAS RN |

890099-19-1 |

Source

|

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)